molecular formula C13H12F3NO4S2 B2656999 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1798523-56-4

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2656999
CAS No.: 1798523-56-4
M. Wt: 367.36
InChI Key: USSKLHDIJJYXTE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for research applications. Benzenesulfonamide scaffolds are recognized in medicinal chemistry for their ability to interact with various biological targets. Specifically, sulfonamide-based compounds have been identified as high-affinity ligands for nuclear receptors such as the Retinoic acid receptor-related orphan receptors (RORα and RORγ) . These receptors are key regulators of physiological processes including metabolic pathways, circadian rhythm, and immune function, making them attractive targets for investigating metabolic and immune disorders . Furthermore, structurally related benzenesulfonamide compounds have demonstrated utility as inhibitors of protein-protein interactions, such as the WDR5-MYC complex, which is a critical interface in oncogenic processes . The distinct molecular architecture of this compound, featuring both a thiophene heterocycle and a sulfonamide group, provides a versatile template for exploring selective modulation of enzyme and receptor activity. It serves as a valuable chemical probe for basic biochemical research and for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4S2/c14-13(15,16)21-10-4-1-2-6-12(10)23(19,20)17-8-9(18)11-5-3-7-22-11/h1-7,9,17-18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSKLHDIJJYXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy reagents such as trifluoromethoxybenzene or trifluoromethoxy aniline.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits a range of biological activities, making it a candidate for drug development. Key areas of investigation include:

Anticancer Activity : Recent studies indicate that compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown selective inhibition of human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis. Specific isoforms, such as hCA IX and XII, are often targeted due to their association with cancerous tissues .

Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research has highlighted that thiourea derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 1.9 µg/mL against resistant strains.

Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of sulfonamides indicate that these compounds can modulate pro-inflammatory cytokines and enzymes like COX-2, which are crucial in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

Inhibition of Carbonic Anhydrases : A study focused on hydrazonobenzenesulfonamides demonstrated their ability to selectively inhibit hCA isoforms at low nanomolar concentrations, highlighting the potential for developing targeted cancer therapies .

Cytotoxicity Assessments : Compounds similar to this compound have been evaluated against various cancer cell lines, revealing promising IC50 values indicating potent anticancer activity .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors involved in key biological pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact

Group Role in Target Compound Example in Analogs
Trifluoromethoxy Electron-withdrawing, metabolic stability 5-(Trifluoromethoxy)indazole
Thiophene Aromatic interactions Compound 37
Hydroxyethyl Solubility enhancement N/A

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiophene ring, a trifluoromethoxy group, and a sulfonamide moiety. Its molecular formula is C16H16F3N1O3S1C_{16}H_{16}F_3N_1O_3S_1, with a molecular weight of approximately 387.36 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₆F₃N₁O₃S₁
Molecular Weight387.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Properties

Research has indicated that sulfonamide compounds exhibit significant antimicrobial activity. A study on related compounds demonstrated that modifications in the sulfonamide structure can enhance their effectiveness against various bacterial strains. For instance, the introduction of trifluoromethoxy groups has been associated with increased potency against Gram-positive bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro. It was found to inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair .

Case Study: Inhibition of Cancer Cell Lines

  • Cell Line Tested: MCF-7 (breast cancer)
  • IC50 Value: Approximately 25 µM
  • Mechanism: Induction of apoptosis through caspase activation.

Enzyme Inhibition

This compound has shown to inhibit specific enzymes involved in metabolic pathways. In particular, its inhibitory effect on carbonic anhydrase has been noted, which could have implications for treating conditions like glaucoma and edema .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available thiophene derivatives and trifluoromethoxy-substituted benzene sulfonamides. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .

Comparative Studies

Comparative studies with structurally similar compounds reveal that the introduction of the hydroxy group significantly enhances biological activity. For example:

Compound NameIC50 (µM)Biological Activity
This compound25Anticancer activity
N-(2-hydroxy-2-(furan-3-yl)ethyl)-3-(4-trifluoromethyl)phenylpropanamide40Lower anticancer activity
2-Hydroxyflutamide30Antiandrogenic properties

Q & A

Basic: What are the key considerations for synthesizing N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide?

Methodological Answer:
Synthesis typically involves coupling a sulfonamide precursor with a hydroxylated thiophene derivative. For example, describes a similar reaction where benzo[b]thiophene-2-carboxylic acid reacts with a sulfonamide intermediate via amide bond formation (82% yield). Key steps include:

  • Activation of carboxylic acids : Use coupling agents like EDC/HOBt for efficient amidation.
  • Purification : Column chromatography with gradient elution (e.g., EtOAc:Hexane 40:60) to isolate the product .
  • Characterization : Confirm purity via 1H^1H and 13C^{13}C NMR (e.g., δ 7.89 ppm for aromatic protons) and HRMS (mass error < 0.5 ppm) .

Basic: How can the crystal structure of this compound be determined?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX software (e.g., SHELXL) for structure refinement, as noted in . Key parameters include:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Validation : Check R-factor (< 0.05) and data-to-parameter ratio (> 10:1) to ensure accuracy .
  • Hydrogen bonding : Analyze interactions involving the hydroxyl group and sulfonamide moiety to predict packing efficiency .

Advanced: How can computational methods predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended. shows that incorporating exact-exchange terms reduces errors in thermochemical properties (average deviation < 2.4 kcal/mol). Steps:

  • Geometry optimization : Use a 6-311++G(d,p) basis set for accurate bond lengths and angles.
  • Electrostatic potential mapping : Identify electron-deficient regions (e.g., trifluoromethoxy group) for reactivity predictions .
  • Correlation energy : Apply the Colle-Salvetti formula to account for electron correlation effects, improving accuracy for aromatic systems .

Advanced: How to resolve contradictions between experimental and computational data?

Methodological Answer:
Discrepancies often arise from solvent effects or approximations in DFT. Mitigation strategies:

  • Solvent modeling : Include implicit solvent models (e.g., PCM) during DFT calculations to match experimental NMR shifts .
  • Vibrational analysis : Compare computed IR frequencies with experimental data to validate force fields .
  • Statistical validation : Use metrics like mean absolute error (MAE) for NMR chemical shifts or Gibbs free energy deviations .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H NMR for proton environments (e.g., thiophene protons at δ 7.24–7.43 ppm) and 19F^{19}F NMR for trifluoromethoxy groups (δ -55 to -60 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+^+) with mass accuracy < 1 ppm .
  • IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm1 ^{-1}) and hydroxyl O-H stretches (~3300 cm1 ^{-1}) .

Advanced: How to investigate its potential biological activity (e.g., receptor binding)?

Methodological Answer:
and highlight sulfonamide derivatives as beta3-adrenergic receptor agonists. Strategies:

  • Docking studies : Use AutoDock Vina with receptor structures (PDB ID: 4LDE) to predict binding affinities.
  • Metabolic stability : Conduct in vitro assays with rat liver microsomes to assess CYP450-mediated degradation .
  • SAR analysis : Modify the thiophene or trifluoromethoxy groups to optimize potency and selectivity .

Advanced: How does this compound compare to structurally similar sulfonamides?

Methodological Answer:
and emphasize the role of substituents on activity:

  • Thiophene vs. furan : Thiophene’s sulfur atom enhances π-stacking interactions, improving binding to hydrophobic pockets.
  • Trifluoromethoxy group : Increases metabolic stability compared to methoxy groups due to reduced CYP450 recognition .
  • Hydroxyl group : Facilitates hydrogen bonding with target proteins, critical for affinity (e.g., β3-adrenergic receptor) .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfonamide group .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydroxyl-thiophene moiety .
  • Thermal stability : Perform TGA analysis to determine decomposition temperature (>150°C typical for sulfonamides) .

Advanced: How to optimize synthetic yield while minimizing side products?

Methodological Answer:

  • Reaction monitoring : Use in situ FTIR or LC-MS to detect intermediates (e.g., activated esters) and adjust conditions .
  • Catalyst screening : Test Pd(II) or Cu(I) catalysts for Suzuki couplings involving thiophene derivatives .
  • Byproduct analysis : Identify common impurities (e.g., unreacted sulfonamide) via HPLC with UV detection at 254 nm .

Advanced: What strategies validate the compound’s purity in complex matrices?

Methodological Answer:

  • 2D NMR : 1H^1H-13C^{13}C HSQC and HMBC to confirm connectivity in mixtures .
  • Chiral HPLC : Resolve enantiomers (if present) using a CHIRALPAK® column and hexane:IPA mobile phase .
  • Elemental analysis : Match calculated and observed C, H, N, S content within 0.3% error .

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